molecular formula C7H9N3O B3032068 2-Amino-5-methylnicotinamide CAS No. 1021871-28-2

2-Amino-5-methylnicotinamide

Cat. No.: B3032068
CAS No.: 1021871-28-2
M. Wt: 151.17
InChI Key: OZZGFHIDEHLFCN-UHFFFAOYSA-N
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Description

2-Amino-5-methylnicotinamide is an organic compound with the molecular formula C7H9N3O It is a derivative of nicotinamide, characterized by the presence of an amino group at the second position and a methyl group at the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-methylnicotinamide typically involves the reaction of 2-amino-5-methylpyridine with a suitable carboxylating agent. One common method is the reaction of 2-amino-5-methylpyridine with cyanogen bromide, followed by hydrolysis to yield the desired amide. The reaction conditions often require a solvent such as ethanol and a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide, to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of reduced amine derivatives.

    Substitution: The compound can participate in substitution reactions, where the amino group can be replaced by other functional groups using reagents like acyl chlorides or sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.

Major Products:

    Oxidation: Oxidized derivatives such as nitro or hydroxylated compounds.

    Reduction: Reduced amine derivatives.

    Substitution: Acylated or sulfonylated derivatives.

Scientific Research Applications

2-Amino-5-methylnicotinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nicotinamide derivatives have shown efficacy.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Amino-5-methylnicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group at the second position and the methyl group at the fifth position of the pyridine ring play crucial roles in its binding affinity and specificity. The compound can modulate the activity of enzymes involved in metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

  • 2-Amino-5-methylpyridine
  • 2-Amino-5-methylnicotinic acid
  • 2-Amino-5-methylpyridin-3-ol

Comparison: 2-Amino-5-methylnicotinamide is unique due to the presence of both an amino group and a carboxamide group, which confer distinct chemical and biological properties. Compared to 2-Amino-5-methylpyridine, it has enhanced solubility and reactivity. The presence of the carboxamide group also makes it more suitable for applications in medicinal chemistry, where amide functionality is often crucial for biological activity.

Properties

IUPAC Name

2-amino-5-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-4-2-5(7(9)11)6(8)10-3-4/h2-3H,1H3,(H2,8,10)(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZGFHIDEHLFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60735942
Record name 2-Amino-5-methylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021871-28-2
Record name 2-Amino-5-methylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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